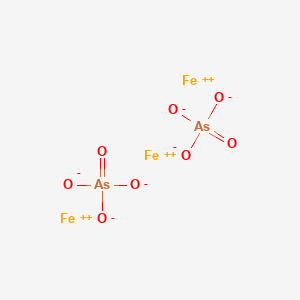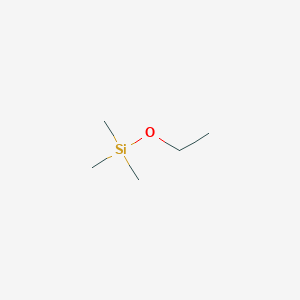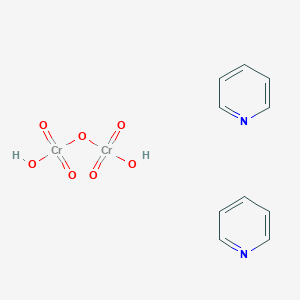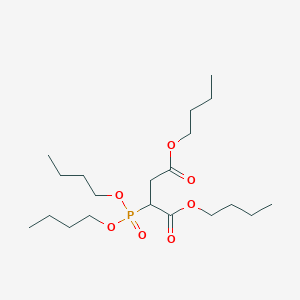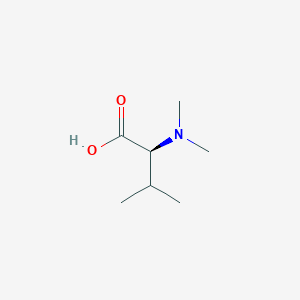
N,N-二甲基-L-缬氨酸
描述
N,N-二甲基-L-缬氨酸是氨基酸L-缬氨酸的衍生物,其特点是在氨基酸胺基上的氮原子连接了两个甲基。 这种独特的结构使其在肽和蛋白质合成以及生化和生理效应研究中具有重要的应用价值 .
科学研究应用
N,N-二甲基-L-缬氨酸在科学研究中具有广泛的应用范围:
化学: 用作酶催化反应的底物,以及肽和蛋白质合成的原料。
生物学: 研究其在生化和生理转化中的作用。
医学: 研究其潜在的治疗应用,包括其在药物合成中的合成中间体的应用。
作用机制
N,N-二甲基-L-缬氨酸发挥其作用的机制涉及其与特定分子靶标和通路的相互作用。它作为酶催化反应的底物,会发生各种生化转化。 二甲基氨基的存在增强了其反应性,使其能够参与广泛的反应 .
类似化合物:
N,N-二甲基甘氨酸: 另一种二甲基化的氨基酸,具有类似的性质,但应用不同。
N,N-二甲基精氨酸: 以其作为一氧化氮合酶抑制剂的作用而闻名。
N,N-二甲基苯丙氨酸: 用于肽和蛋白质的合成
独特性: N,N-二甲基-L-缬氨酸由于其独特的结构而具有独特性,使其能够发生广泛的生化和生理转化。 其在肽和蛋白质合成中的应用,以及其作为药物合成中的合成中间体的作用,突出了其在科学研究中的多功能性和重要性 .
生化分析
准备方法
合成路线及反应条件: N,N-二甲基-L-缬氨酸可以通过多种方法合成。一种常见的合成方法是使用甲基碘在氢氧化钠等碱的存在下对L-缬氨酸进行甲基化。 该反应通常在二甲基亚砜 (DMSO) 等有机溶剂中于受控温度条件下进行 .
工业生产方法: 在工业生产中,N,N-二甲基-L-缬氨酸的生产通常采用微生物合成方法,因为该方法具有高立体选择性和环境友好性。 微生物不对称降解DL-缬氨酸和微生物对N-酰基-DL-缬氨酸进行立体选择性水解,是采用的一些方法 .
化学反应分析
反应类型: N,N-二甲基-L-缬氨酸会发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用锂铝氢化物等还原剂进行。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的锂铝氢化物。
取代: 碱存在下的各种烷基卤化物.
主要生成产物:
氧化: 形成羧酸。
还原: 形成伯胺。
取代: 形成N-烷基化衍生物.
相似化合物的比较
N,N-Dimethylglycine: Another dimethylated amino acid with similar properties but different applications.
N,N-Dimethylarginine: Known for its role as an inhibitor of nitric oxide synthase.
N,N-Dimethylphenylalanine: Used in the synthesis of peptides and proteins
Uniqueness: N,N-Dimethyl-L-Valine is unique due to its specific structure, which allows it to undergo a wide range of biochemical and physiological transformations. Its applications in peptide and protein synthesis, as well as its role as a synthetic intermediate in pharmaceutical synthesis, highlight its versatility and importance in scientific research .
属性
IUPAC Name |
(2S)-2-(dimethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLTERDKORUHK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451600 | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2812-32-0 | |
| Record name | N,N-Dimethyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N,N-Dimethyl-L-Valine used in analytical chemistry, specifically in the context of the provided research?
A1: N,N-Dimethyl-L-Valine acts as a chiral ligand-exchanger when complexed with Copper (II) ions []. This complex is then used as part of the mobile phase in chiral liquid chromatography, a technique for separating enantiomers (mirror-image molecules).
- Resolving malic acid enantiomers: The Cu(II)/(N,N-Dimethyl-L-Valine)₂ complex enables separation of D-malic acid and L-malic acid in apple juice []. This is crucial for detecting adulteration with synthetic DL-malic acid, which standard analytical methods might miss.
- Determining the absolute configuration of natural products: After hydrolysis of citrinadin A, a novel alkaloid, the presence of N,N-Dimethyl-L-Valine confirmed the existence of an N,N-dimethyl-L-valine residue within the larger molecule [].
Q2: What are the advantages of using N,N-Dimethyl-L-Valine in chiral separations compared to other methods?
A2: While the provided research doesn't directly compare N,N-Dimethyl-L-Valine to other methods, some potential advantages can be inferred:
- Compatibility with aqueous systems: The research demonstrates its use in reversed-phase HPLC with aqueous mobile phases [], which is advantageous for analyzing biological samples like apple juice.
- Selectivity for α-hydroxy acids: The Cu(II)/(N,N-Dimethyl-L-Valine)₂ complex, combined with post-column detection using iron (III), allows for specific detection of α-hydroxy acids, simplifying sample analysis [].
- Potential for direct D-malic acid determination: The research suggests this method could allow for direct measurement of D-malic acid, potentially offering advantages over the indirect methods commonly used at the time [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



